15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
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Overview
Description
11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique fused ring structure, which includes pyrazolo, pyrido, and isoquinolin moieties, making it a subject of study for its pharmacological properties.
Preparation Methods
The synthesis of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves multiple steps, typically starting with the preparation of the core pyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin scaffold. This is achieved through a series of cyclization reactions, often involving the use of aryl azides and nitrophenyl intermediates . The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the desired fused ring structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, its unique structure makes it a valuable candidate for studying structure-activity relationships and developing new therapeutic agents . In biology, it can be used as a probe to investigate cellular mechanisms and pathways. In industry, it may find applications in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and survival . By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one include other fused ring structures such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share similar structural features and have been studied for their biological activities, particularly as enzyme inhibitors and anticancer agents . the unique combination of chloro and methoxy substituents in 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one may confer distinct pharmacological properties, making it a unique candidate for further research and development .
Properties
IUPAC Name |
15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3/c1-29-20-7-12-5-6-26-17(14(12)9-21(20)30-2)10-18-15(22(26)28)11-25-27(18)19-8-13(23)3-4-16(19)24/h3-4,7-9,11,17H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXDXQWPJUZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4C5=C(C=CC(=C5)Cl)Cl)C(=O)N3CCC2=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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